molecular formula C21H43N5O12 B1679640 Propikacin CAS No. 66887-96-5

Propikacin

Cat. No. B1679640
CAS RN: 66887-96-5
M. Wt: 557.6 g/mol
InChI Key: ZEFUFVWPRPISAD-FLUPTLLOSA-N
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Description

Propikacin: is an aminoglycoside antibiotic known for its potent antibacterial properties. It is primarily used to treat infections caused by Gram-negative bacteria. This compound works by inhibiting protein synthesis in bacteria, leading to their death. This compound is particularly effective against strains that are resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propikacin is synthesized through a series of chemical reactions starting from kanamycin A. The process involves acylation with the l-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin A .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes followed by extraction and purification. The fermentation process uses specific strains of bacteria that produce the antibiotic, which is then extracted using solvent extraction methods and purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: Propikacin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .

Scientific Research Applications

Propikacin has a wide range of scientific research applications, including:

Mechanism of Action

Propikacin exerts its effects by binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and tRNA acceptor sites. This disruption inhibits protein synthesis, leading to bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness of Propikacin: this compound is unique due to its specific structural modifications, which confer enhanced activity against certain resistant bacterial strains. Its ability to overcome resistance mechanisms makes it a valuable antibiotic in clinical settings .

properties

CAS RN

66887-96-5

Molecular Formula

C21H43N5O12

Molecular Weight

557.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1,3-dihydroxypropan-2-ylamino)-2-hydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol

InChI

InChI=1S/C21H43N5O12/c22-2-9-14(31)15(32)12(25)20(35-9)37-18-7(23)1-8(26-6(3-27)4-28)19(17(18)34)38-21-16(33)11(24)13(30)10(5-29)36-21/h6-21,26-34H,1-5,22-25H2/t7-,8+,9+,10+,11-,12+,13+,14+,15+,16+,17-,18+,19-,20+,21+/m0/s1

InChI Key

ZEFUFVWPRPISAD-FLUPTLLOSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(CO)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

SMILES

C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-N-(1,3-dihydroxy-2-propyl)kanamycin B
UK 31,214
UK 31214
UK-31214
UK31214

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propikacin
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